Product packaging for oncogene protein 24p3 protein(Cat. No.:CAS No. 126469-30-5)

oncogene protein 24p3 protein

Cat. No.: B1176655
CAS No.: 126469-30-5
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Description

Nomenclature and Historical Context in Research

The protein technically known as Lipocalin-2 (LCN2) has a rich history, reflected in its numerous synonyms. biovendor.comencyclopedia.pub The name "oncogene protein 24p3" stems from its early identification in mouse kidney cell cultures infected with the SV40 virus, where it was noted to be dramatically upregulated. nih.govusbio.net The designation "24p3" was a pragmatic one, referring to the specific plate (no. 24) and cDNA sequence number (no. 3) from which it was isolated. nih.gov

In 1989, its messenger RNA (mRNA) was first identified in these SV40-infected mouse kidney cells. mdpi.com A significant breakthrough occurred in 1991 when sequence analysis identified the mouse 24p3 protein as a member of the lipocalin family. usbio.netnih.govutoronto.ca Independently, the human orthologue was isolated in 1993 from the granules of activated neutrophils, where it was found to be covalently linked to neutrophil gelatinase (also known as matrix metalloproteinase-9 or MMP-9). mdpi.comnih.govbohrium.comnih.gov This discovery led to the widely used name Neutrophil Gelatinase-Associated Lipocalin (NGAL). encyclopedia.pubnih.gov

Over the years, further research has led to additional names based on its function or location of expression, such as Siderocalin (referring to its iron-binding capability), Uterocalin (due to its expression in the uterus), and Super inducible protein 24 (SIP24). mdpi.comnih.govnih.govencyclopedia.pubfrontiersin.org This variety of names highlights the protein's widespread presence and multifaceted roles in physiology and pathology. encyclopedia.pub

NameContext/Origin of NamePrimary Species
Oncogene Protein 24p3Upregulated in SV40-infected kidney cells; named after isolation plate and sequence number. nih.govusbio.netMouse
Lipocalin-2 (LCN2)Official name reflecting its membership in the lipocalin family. biovendor.comencyclopedia.pubHuman/General
Neutrophil Gelatinase-Associated Lipocalin (NGAL)Discovered in human neutrophils, associated with gelatinase (MMP-9). mdpi.comnih.govbohrium.comHuman
SiderocalinRefers to its function of binding iron via siderophores. mdpi.comencyclopedia.pubGeneral
UterocalinExpressed in the involuting uterus. mdpi.comencyclopedia.pubusbio.netMouse
Super Inducible Protein 24 (SIP24)Indicates its strong induction under certain stimuli. nih.govfrontiersin.orgMouse

Overview of General Biological Functions and Lipocalin Family Membership

Oncogene protein 24p3 is a member of the lipocalin superfamily, a large and diverse group of small extracellular proteins. biovendor.comnih.govnih.govportlandpress.com A defining characteristic of the lipocalin family is not sequence similarity, which is often low, but a highly conserved three-dimensional structure. nih.govnih.govportlandpress.com This structure consists of a single, eight-stranded antiparallel β-barrel, which creates an internal, cup-shaped cavity known as a calyx. encyclopedia.pubnih.govportlandpress.comwikipedia.org This hydrophobic pocket is central to the primary function of lipocalins: binding and transporting small, hydrophobic molecules such as steroids, retinoids, and lipids. biovendor.comencyclopedia.pubwikipedia.orgresearchgate.net

Initially classified simply as transport proteins, it is now understood that lipocalins, including 24p3/LCN2, have a wide array of biological functions. nih.govnih.govportlandpress.com The functions of 24p3/LCN2 are extensive and include key roles in innate immunity, iron homeostasis, inflammation, and cancer progression. ontosight.ainih.govmdpi.com

Innate Immunity: One of the most well-characterized functions of 24p3/LCN2 is its role as a component of the innate immune system. nih.gov It acts as a bacteriostatic agent by binding to and sequestering iron-chelating molecules called siderophores, which are produced by bacteria to scavenge for iron. encyclopedia.pubnih.govbohrium.comontosight.ai By capturing these siderophores, 24p3/LCN2 effectively deprives bacteria of essential iron, thereby limiting their growth. encyclopedia.pubnih.gov

Iron Homeostasis: Beyond its immune function, 24p3/LCN2 is a crucial player in iron trafficking. nih.govmdpi.comresearchgate.net It can bind iron and transport it into cells via its cell-surface receptor, 24p3R. researchgate.netnih.gov The iron-loaded form of the protein is internalized, releasing iron into the cytoplasm. researchgate.netnih.gov Conversely, the iron-free form (apo-24p3) can mediate the removal of iron from within the cell. researchgate.net

Inflammation and Cellular Stress: Expression of 24p3/LCN2 is significantly upregulated in response to various cellular stressors, including infection, inflammation, and tissue injury. biovendor.comontosight.ai It is considered an acute-phase protein, with its levels rising sharply during inflammatory conditions. mdpi.comnih.govakjournals.com This has made it a prominent biomarker for various conditions, most notably for acute kidney injury (AKI), where it signals tubular damage. sinobiological.commdpi.comnih.govontosight.aimdpi.com

Cancer: The role of 24p3/LCN2 in cancer is complex, exhibiting both pro- and anti-tumorigenic properties. nih.govijmb.in Its pro-cancer activities are often linked to its ability to form a complex with MMP-9, protecting the enzyme from degradation and thereby enhancing its ability to break down the extracellular matrix, which facilitates tumor invasion and metastasis. nih.govnih.govmdpi.com Furthermore, by supplying iron, it can support the growth of rapidly proliferating cancer cells. mdpi.commdpi.com In contrast, some studies have shown it can have anti-cancer effects, such as inhibiting pro-neoplastic factors. nih.govijmb.in

Other Cellular Processes: The protein is also involved in a multitude of other processes, including the regulation of cell differentiation, proliferation, apoptosis (programmed cell death), and cell migration. mdpi.comsinobiological.combohrium.comfrontiersin.org

Biological FunctionMechanism/Role
Innate ImmunityActs as a bacteriostatic agent by sequestering iron-containing siderophores from bacteria, inhibiting their growth. encyclopedia.pubnih.govontosight.ai
Iron HomeostasisTransports iron into cells via the 24p3 receptor and can also mediate iron efflux. nih.govresearchgate.netnih.gov
InflammationFunctions as an acute-phase protein, with expression strongly induced by inflammation, infection, and tissue injury. biovendor.comontosight.aimdpi.com
Cancer ProgressionCan promote tumor growth, invasion, and metastasis, partly by stabilizing MMP-9 and supplying iron to cancer cells. nih.govnih.govmdpi.com
BiomarkerServes as a sensitive and early biomarker for acute kidney injury (AKI) and other inflammatory states. mdpi.comnih.govmdpi.com
Cellular RegulationParticipates in modulating cell differentiation, apoptosis, migration, and energy metabolism. mdpi.combohrium.comfrontiersin.org

Properties

CAS No.

126469-30-5

Molecular Formula

C18H24N2O6

Synonyms

oncogene protein 24p3 protein

Origin of Product

United States

Molecular Architecture and Regulation of Oncogene Protein 24p3

Structural Forms and Complex Formations

The functional versatility of 24p3 is reflected in its ability to exist in different structural states and to form complexes with other proteins, thereby modulating their activity.

The 24p3 protein is a small molecule of approximately 25 kDa sinobiological.com. It is composed of an eight-stranded antiparallel β-barrel that forms a calyx, or cup-like structure, which serves as a binding site for small hydrophobic molecules nih.gov. While it can exist as a monomer, 24p3 has also been observed to form homodimers spandidos-publications.com. In humans, the formation of LCN2:LCN2 homodimers has been identified researchgate.net. However, studies have shown that murine 24p3 exists only in its monomeric form due to the absence of a specific cysteine residue (Cys87) required for the disulfide linkages that form homodimers researchgate.net. The oligomeric state of lipocalins, including 24p3, can be transient in solution, and the formation of dimers can be influenced by protein concentration researchgate.net.

A significant aspect of 24p3's functionality comes from its ability to form a heterodimeric complex with matrix metalloproteinase-9 (MMP-9), also known as gelatinase B mdpi.com. This interaction is a critical modulator of MMP-9's enzymatic activity. The formation of the 24p3-MMP-9 complex protects MMP-9 from autodegradation, thereby prolonging its activity spandidos-publications.commdpi.com. This stabilized complex plays a fundamental role in the degradation of extracellular matrix components, which is a key process in tissue remodeling, inflammation, and tumor progression mdpi.comfrontiersin.org.

The binding of 24p3 to MMP-9 can enhance the invasive potential of cancer cells by preserving the activity of MMP-9, which facilitates the breakdown of the basement membrane mdpi.comnih.gov. In humans, both the 24p3 monomer and homodimer can associate with MMP-9 researchgate.net. This interaction underscores a crucial mechanism by which 24p3 influences cellular processes that are dependent on the controlled degradation of the extracellular matrix.

FeatureMonomeric 24p3Homodimeric 24p324p3-MMP-9 Heterodimer
Description A single polypeptide chain of 24p3.Two 24p3 molecules linked together.A complex formed between one 24p3 molecule and one MMP-9 molecule.
Formation The basic structural unit of the protein.Can form under certain conditions, particularly in humans.Occurs through non-covalent interactions.
Key Function Binds and transports small lipophilic molecules.May have distinct biological activities compared to the monomer.Protects MMP-9 from degradation, enhancing its enzymatic activity.
Biological Significance Involved in iron trafficking and innate immunity.Its specific roles are still under investigation.Plays a critical role in cancer progression, invasion, and metastasis.

Gene Expression and Transcriptional Regulation

The expression of the 24p3 gene (LCN2) is tightly controlled by a variety of signaling pathways, reflecting its involvement in numerous physiological and pathological processes.

The expression of 24p3 is notably regulated by cytokines, including Interleukin-3 (IL-3). In normal hematopoietic cells, the presence of IL-3 represses the expression of 24p3 nih.gov. The withdrawal of IL-3 leads to a marked induction of 24p3 expression nih.gov. The signaling cascade initiated by IL-3 binding to its receptor involves the activation of the phosphatidylinositol-3 kinase (PI3K)/Akt pathway nih.govplos.org.

The PI3K/Akt pathway, in turn, regulates the activity of the Forkhead box O3 (Foxo3a) transcription factor. In the presence of survival signals like those from IL-3, Akt phosphorylates Foxo3a, leading to its exclusion from the nucleus and thereby inhibiting its transcriptional activity nih.govresearchgate.net. Conversely, in the absence of these survival signals, dephosphorylated Foxo3a translocates to the nucleus, where it can regulate the transcription of target genes. The PI3K/Akt pathway has been shown to be involved in the regulation of LCN2, suggesting a link between this signaling axis and 24p3 expression nih.govmdpi.com.

In the context of chronic myeloid leukemia (CML), the BCR-ABL oncoprotein plays a pivotal role in the dysregulation of 24p3 expression nih.govnih.gov. BCR-ABL upregulates the expression of 24p3 through the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway nih.govnih.gov. Specifically, BCR-ABL stimulates the JAK/STAT pathway, leading to the phosphorylation and activation of Stat5 nih.gov. Activated Stat5 then binds to the promoter region of the 24p3 gene, resulting in the activation of its transcription nih.gov. This mechanism allows BCR-ABL-positive cells to synthesize and secrete 24p3 nih.govnih.gov.

Regulatory PathwayKey MoleculesEffect on 24p3 ExpressionCellular Context
IL-3 Signaling Interleukin-3, PI3K, Akt, Foxo3aRepression in the presence of IL-3; Induction upon IL-3 withdrawal.Hematopoietic cells
BCR-ABL Oncoprotein BCR-ABL, JAK, STAT5Upregulation/Activation.Chronic Myeloid Leukemia (CML)
Wnt Signaling Wnt proteins, β-cateninCan influence expression.Various, including development and cancer

The Wnt signaling pathway, a crucial regulator of cell proliferation, differentiation, and development, has also been implicated in the regulation of 24p3 expression mdpi.comnih.gov. The canonical Wnt pathway involves the stabilization and nuclear translocation of β-catenin, which then associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes plos.org. While the direct transcriptional regulation of 24p3 by the Wnt pathway is an area of ongoing research, evidence suggests that Wnt signaling can influence the expression of matrix metalloproteinases, which are functionally linked to 24p3 nih.gov. The intricate crosstalk between various signaling pathways suggests that Wnt signaling may directly or indirectly modulate the expression of 24p3 in different cellular contexts.

Acute Phase Response and Inflammatory Inducers (e.g., Cytokines, Growth Factors, TLR Activators)

The expression of oncogene protein 24p3 is significantly upregulated during the acute phase response, a systemic reaction to inflammation or tissue injury. biorxiv.orgresearchgate.net This response is characterized by a rapid change in the plasma concentration of several proteins, known as acute-phase proteins, which are primarily synthesized in the liver. biorxiv.orgresearchgate.net The induction of 24p3 is mediated by a variety of inflammatory inducers, including pro-inflammatory cytokines, growth factors, and activators of Toll-like receptors (TLRs).

Key cytokines responsible for stimulating 24p3 synthesis include Interleukin-6 (IL-6), Interleukin-1 (IL-1), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov IL-6 is considered one of the most potent inducers of acute-phase proteins. nih.gov IL-1 and TNF-α can also stimulate the production of IL-6 by other cells, thereby amplifying the inflammatory signal. nih.gov Studies have shown that glucocorticoids, such as dexamethasone, can act synergistically with cytokines like IL-6 and TNF-α to induce the expression of 24p3 in various cell types. nih.gov This synergistic regulation highlights the complex interplay of different signaling pathways in controlling 24p3 expression during inflammation. nih.gov

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). nih.gov Activation of TLRs, for instance by bacterial lipopolysaccharide (LPS) binding to TLR4, triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines, which in turn induce the expression of 24p3. nih.govnih.gov This positions 24p3 as a key component of the innate immune response to bacterial infections.

Post-Transcriptional Regulatory Mechanisms (e.g., MicroRNA-138)

Beyond transcriptional control, the expression of oncogene protein 24p3 is also subject to post-transcriptional regulation, notably by microRNAs (miRNAs). frontiersin.orgnih.govnih.govnih.govnih.gov MiRNAs are small, non-coding RNA molecules that can bind to the messenger RNA (mRNA) of target genes, leading to translational repression or mRNA degradation. nih.gov

Specifically, microRNA-138 (miR-138) has been identified as a negative regulator of 24p3 (LCN2) expression. Studies have demonstrated an inverse correlation between the levels of miR-138 and 24p3 in various contexts, including certain types of cancer. nih.govnih.gov For instance, in colorectal cancer with liver metastasis, a downregulation of miR-138 has been proposed as a mechanism contributing to the overexpression of LCN2. nih.gov Further research has shown that miR-138-5p can directly target the LCN2 gene, and overexpression of this miRNA can inhibit hypoxia-induced apoptosis in cardiomyocytes by downregulating LCN2. nih.gov This regulatory relationship indicates that therapeutic strategies aimed at modulating miR-138 levels could potentially influence 24p3 expression and its associated biological effects.

Protein-Protein Interactions Beyond MMP-9

While the interaction between 24p3 and Matrix Metalloproteinase-9 (MMP-9) is well-established, 24p3 participates in a broader network of protein-protein interactions that are crucial for its diverse functions.

Interactions with Iron-Binding Siderophores and Iron Homeostasis Proteins

A pivotal function of 24p3 is its role in iron homeostasis, which is mediated by its ability to bind to siderophores. researchgate.net Siderophores are small, high-affinity iron-chelating molecules produced by bacteria and fungi to scavenge iron from their environment. researchgate.netanthropogeny.org By sequestering these iron-laden siderophores, 24p3 acts as a bacteriostatic agent, limiting the availability of this essential nutrient for microbial growth. mdpi.com This mechanism is a key component of the nutritional immunity arm of the innate immune system.

The 24p3 protein itself does not directly bind iron but rather forms a complex with the siderophore, which in turn chelates the iron. researchgate.net Mammalian cells are also thought to produce their own siderophore-like molecules, which can be bound by 24p3 to facilitate intracellular iron transport. researchgate.net The iron-status of the 24p3-siderophore complex determines its biological activity. Holo-24p3 (iron-bound) can deliver iron to cells via receptor-mediated endocytosis, thereby increasing intracellular iron levels. researchgate.net Conversely, apo-24p3 (iron-free) can bind to intracellular siderophores and transport iron out of the cell, leading to a decrease in intracellular iron concentration and potentially inducing apoptosis. researchgate.net The regulation of iron mobilization from storage proteins like bacterioferritin also involves complex protein-protein interactions, highlighting the intricate control of iron metabolism in which 24p3 plays a part. embopress.org

Other Identified Protein Interaction Networks (e.g., DDX31, FAM60A, LOXL2, MMP2, PDE4DIP, RNF25, NUPR1)

Scientific research has identified several other proteins that interact with 24p3, expanding its functional network. A notable interaction has been found with Lysyl Oxidase-Like 2 (LOXL2), an enzyme involved in extracellular matrix remodeling. researchgate.net Studies have shown that 24p3 (LCN2) and LOXL2 can form a protein complex, and this interaction occurs both intracellularly and extracellularly. researchgate.net This complex, along with MMP-9, has been implicated in facilitating tumor metastasis. researchgate.netnih.gov While the interaction with MMP-9 is well-documented, some studies also suggest a link to the activity of Matrix Metalloproteinase-2 (MMP-2), another important enzyme in extracellular matrix degradation. frontiersin.orgnih.gov

However, direct protein-protein interactions between 24p3 and other proteins listed—namely DDX31, FAM60A, PDE4DIP, RNF25, and NUPR1—are not well-documented in the current scientific literature. While these proteins are involved in various cellular processes, including oncogenesis and stress responses, there is no direct evidence to date of their forming a complex with 24p3.

ProteinInteraction with 24p3/LCN2Key Function of Interacting Protein
LOXL2Confirmed (intracellular and extracellular)Extracellular matrix remodeling
MMP-2Indirectly linked via MMP-9 activityExtracellular matrix degradation
DDX31No direct evidence foundRNA helicase, involved in ribosome biogenesis
FAM60ANo direct evidence foundComponent of the Sin3/HDAC complex, transcriptional repression
PDE4DIPNo direct evidence foundAnchors phosphodiesterase 4D, involved in cAMP signaling
RNF25No direct evidence foundE3 ubiquitin ligase
NUPR1No direct evidence foundTranscriptional regulator, stress response

Receptor-Mediated Mechanisms

The biological effects of 24p3 are largely mediated through its interaction with specific cell surface receptors, which trigger downstream signaling pathways.

Identification and Characterization of 24p3R (SLC22A17/NGALR)

The primary receptor for 24p3 is known as 24p3R, which has been identified as the solute carrier family 22 member 17 (SLC22A17), also referred to as NGALR. nih.govmdpi.combiorxiv.org This receptor is a multi-pass transmembrane protein. nih.gov The identification of 24p3R was a significant step in understanding the molecular mechanisms underlying the diverse functions of 24p3.

Functionally, 24p3R plays a crucial role in mediating the cellular uptake of the 24p3-siderophore-iron complex. nih.gov Upon binding of holo-24p3, the receptor-ligand complex is internalized, leading to the release of iron within the cell. nih.govmdpi.com This process is vital for cellular iron uptake and can influence cell survival and proliferation. Conversely, the binding of apo-24p3 to 24p3R can lead to the removal of intracellular iron, which can trigger apoptosis. nih.gov The ability of 24p3R to distinguish between the iron-loaded and iron-free forms of 24p3 highlights its sophisticated role in regulating iron homeostasis. biorxiv.org

The expression of 24p3R is regulated by various physiological and pathological conditions. For example, in the kidney, its expression is influenced by osmolarity and hormones like arginine vasopressin. nih.gov Dysregulation of 24p3R expression has been observed in several diseases, including various cancers and kidney disease, suggesting its potential as a therapeutic target and a prognostic biomarker. nih.govnih.govbiorxiv.org

Differential Receptor-Mediated Outcomes: Apoptosis and Iron Transport Dynamics

The oncogene protein 24p3, a member of the lipocalin superfamily, elicits distinct and opposing cellular responses through its cell-surface receptor, 24p3R. nih.govresearchgate.net The functional outcome of 24p3R activation is critically dependent on the iron-load status of the 24p3 ligand. This differential signaling capability allows 24p3 to function as a key regulator of both apoptosis and iron homeostasis. nih.govresearchgate.netnih.gov

When 24p3 is in its iron-free state (apo-24p3), its binding to 24p3R triggers a signaling cascade that leads to apoptosis. nih.gov This process is initiated by a decrease in intracellular iron levels, which in turn induces the expression of the pro-apoptotic Bcl-2 family member, Bim. nih.govresearchgate.net The upregulation of Bim is a crucial step that commits the cell to the apoptotic pathway. nih.govgrantome.com Conversely, when 24p3 is loaded with iron, its interaction with 24p3R mediates the transport of iron into the cell, thereby increasing intracellular iron concentrations. nih.govresearchgate.net This iron-delivery function does not promote apoptosis; in fact, the delivery of intracellular iron can suppress the apoptotic pathway triggered by either apo-24p3 or interleukin-3 (IL-3) deprivation. nih.govresearchgate.net

This dual functionality positions the 24p3-24p3R system as a sophisticated sensor of extracellular iron availability, capable of translating this signal into a definitive cellular fate decision: survival and iron uptake, or programmed cell death.

LigandReceptorKey Molecular EventCellular Outcome
Iron-lacking 24p3 (Apo-24p3)24p3RDecrease in intracellular iron; Induction of pro-apoptotic protein Bim. nih.govresearchgate.netApoptosis. nih.govnih.gov
Iron-loaded 24p324p3RIncrease in intracellular iron concentration. nih.govresearchgate.netIron transport; Suppression of apoptosis. nih.govnih.gov

Regulation of 24p3R Expression in Oncogenic Contexts (e.g., by BCR-ABL, Wnt pathway)

The expression of the 24p3 receptor (24p3R) is subject to complex regulation by oncogenic signaling pathways, which can alter cellular sensitivity to 24p3-mediated effects. This dysregulation is a key feature in certain malignancies, allowing cancer cells to evade apoptosis.

BCR-ABL: The BCR-ABL oncoprotein, a hallmark of chronic myeloid leukemia (CML), orchestrates a dual strategy to subvert the 24p3 apoptotic pathway. It simultaneously activates the expression of the 24p3 protein and represses the expression of its receptor, 24p3R. nih.govresearchgate.netnih.gov This renders BCR-ABL-positive cells resistant to the pro-apoptotic signals of secreted 24p3. nih.govresearchgate.net The upregulation of 24p3 expression is mediated through the JAK/STAT signaling pathway, culminating in the binding of Stat5 to the 24p3 promoter. nih.gov Concurrently, BCR-ABL represses 24p3R expression via a Ras-dependent pathway that leads to a switch in the binding of Runx transcription factors. nih.gov Specifically, BCR-ABL promotes the binding of Runx1, a repressor, to the 24p3R promoter, thereby shutting down its transcription. nih.gov Treatment with imatinib, a BCR-ABL inhibitor, reverses this repression, inducing 24p3R expression and consequently promoting apoptosis in BCR-ABL-positive cells. nih.govresearchgate.net

Wnt pathway: The Wnt signaling pathway also plays a role in regulating the 24p3/24p3R system. Activation of the Wnt pathway has been shown to decrease the levels of both 24p3 protein and its corresponding RNA. researchgate.net Furthermore, the Wnt pathway can influence the transcription of the 24p3R gene, potentially leading to alternatively spliced isoforms of the receptor. researchgate.net This suggests that the biological function of 24p3R may differ in cells depending on the activation state of their Wnt pathway, potentially modifying the cellular response to 24p3. researchgate.net

Oncogenic PathwayEffect on 24p3 ExpressionEffect on 24p3R ExpressionMediating FactorsConsequence
BCR-ABLActivation nih.govRepression nih.govJAK/STAT (for 24p3); Ras/Runx1 (for 24p3R) nih.govResistance to 24p3-mediated apoptosis. nih.gov
Wnt PathwayDecreased researchgate.netRegulation, potential alternative splicing researchgate.netTranscriptional level regulation researchgate.netPotential modification of 24p3 function. researchgate.net

Mechanistic Roles in Oncogenesis and Tumor Progression

Fundamental Oncogenic Activities

The fundamental activities of 24p3 in cancer encompass the direct modulation of tumor cell growth, survival, and response to therapeutic agents. Its expression is frequently dysregulated in various malignancies, where it can influence critical signaling pathways that govern the hallmarks of cancer. mdpi.comresearchgate.net

Modulation of Tumor Cell Proliferation and Survival

The 24p3 protein plays a significant role in promoting the proliferation and survival of cancer cells in various tumor types. mdpi.comnih.gov In breast cancer, for instance, 24p3 promotes the growth of primary tumors by enhancing cellular proliferation and angiogenesis. frontiersin.org Studies have demonstrated that overexpression of 24p3 can lead to increased tumor growth and that a reduction in its expression can suppress this effect. frontiersin.org In prostate cancer, the overexpression of a related microRNA, miR-24-3p, has been shown to promote cell proliferation and inhibit apoptosis, highlighting a pathway that influences cancer cell survival. nih.govnih.gov

Conversely, while often acting as a survival factor, the role of 24p3 can be complex. Some studies have indicated that its induction can correlate with apoptosis, suggesting it may be part of a cellular stress response. nih.gov However, further evidence clarifies that this induction is more likely a pro-survival response by the cell, rather than a pro-apoptotic signal. nih.gov For example, in some contexts, 24p3 has been shown to induce apoptosis in mammary epithelial cells, particularly during mammary gland involution. nih.govelsevierpure.com This dual functionality underscores the context-dependent nature of 24p3's impact on cell fate. The protein's influence on cell survival is also linked to its ability to regulate iron homeostasis, which is crucial for rapidly proliferating cancer cells. mdpi.com

Influence on Chemotherapeutic Resistance

A growing body of evidence indicates that 24p3 is a key contributor to resistance against various chemotherapeutic agents. ijmpo.org Increased expression of LCN2 is linked to chemoresistance, and inhibiting its function can enhance sensitivity to treatment. ijmpo.org In colorectal cancer, overexpression of 24p3 confers resistance to 5-fluorouracil by inhibiting ferroptosis, a form of iron-dependent programmed cell death. nih.gov It achieves this by reducing intracellular iron levels and boosting the expression of glutathione peroxidase 4 and the cysteine glutamate antiporter, xCT. nih.gov

Dual Pro- and Anti-Tumoral Roles Across Cancer Types: A Context-Dependent Analysis

The function of 24p3 in cancer is not uniform; it exhibits both pro- and anti-tumoral activities that are highly dependent on the specific cancer type and cellular context. nih.govnih.gov This paradoxical nature complicates its role as a straightforward oncogene or tumor suppressor. nih.gov

In many cancers, such as breast, gastric, esophageal, and thyroid cancer, 24p3 acts as a pro-tumoral factor, promoting tumor progression and metastasis. nih.govnih.gov For instance, in breast cancer, high levels of 24p3 are associated with more invasive phenotypes. pnas.org Conversely, in other malignancies like ovarian and pancreatic cancer, 24p3 has been reported to have anti-metastatic and anti-tumoral properties. mdpi.com

Colorectal cancer presents a particularly complex scenario where 24p3 has been shown to have conflicting roles. nih.gov Some studies have associated higher LCN2 levels with advanced stages and poor survival, suggesting an oncogenic role. nih.gov Other research, however, indicates a tumor-suppressive function, where loss of LCN2 leads to increased tumor multiplicity. nih.gov This duality may be influenced by the specific molecular subtype of the tumor and the composition of the gut microbiota. nih.gov The table below summarizes the varied roles of 24p3 across different cancer types.

Cancer TypeReported Role of 24p3 (LCN2)Key Findings
Breast CancerPro-tumoralPromotes proliferation, invasion, and metastasis. frontiersin.orgpnas.org
Gastric CancerPro-tumoralAssociated with tumor growth and neoplastic development. mdpi.com
Colorectal CancerDual Role (Context-Dependent)Can be both a promoter of progression and a tumor suppressor. nih.govnih.gov
Ovarian CancerAnti-tumoralExhibits anti-metastatic and anti-tumoral properties. mdpi.com
Pancreatic CancerAnti-tumoralAssociated with inhibition of invasion and angiogenesis. nih.gov
Thyroid CancerPro-tumoralPromotes cancer cell survival. nih.gov

Cellular Processes Orchestrated by Oncogene Protein 24p3 in Cancer

The 24p3 protein influences several key cellular processes that are fundamental to cancer progression, including cell motility and the transition between cellular phenotypes. These actions are critical for the dissemination of tumor cells from the primary site to distant organs.

Promotion of Cell Migration and Invasion

A critical aspect of metastasis is the ability of cancer cells to migrate and invade surrounding tissues. The 24p3 protein has been identified as a potent promoter of these processes in several types of cancer. nih.govnih.gov In breast cancer, overexpression of 24p3 significantly enhances cell motility and invasiveness. frontiersin.orgpnas.org This is often achieved through its interaction with matrix metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix. frontiersin.orgfrontiersin.org By binding to MMP-9, 24p3 protects it from autodegradation, thereby sustaining its enzymatic activity and facilitating cancer cell invasion. nih.gov

Studies using in vitro models have shown that increased levels of 24p3 lead to a marked increase in the migratory and invasive capacity of cancer cells. pnas.org Conversely, silencing 24p3 expression in aggressive cancer cell lines can inhibit their migration. pnas.org The promotion of cell migration is a crucial step in the metastatic cascade, allowing cancer cells to intravasate into blood vessels, travel to distant sites, and extravasate to form secondary tumors. news-medical.net The influence of 24p3 on cell migration has also been noted in other cancers, including prostate cancer, where related microRNAs that are upregulated in the disease can stimulate cell migration and invasion. nih.gov

Induction of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular program where epithelial cells lose their characteristic features and acquire mesenchymal properties, including increased motility and invasiveness. mdpi.com The 24p3 protein is a key regulator of EMT in several cancers, although its effect can be contradictory depending on the cancer type. nih.govpnas.org

In breast cancer, 24p3 is a potent inducer of EMT. pnas.org Its overexpression leads to the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers such as vimentin (B1176767) and fibronectin. pnas.org This transition is associated with a significant increase in cell motility and invasion. pnas.org The mechanism underlying 24p3-induced EMT in breast cancer involves the downregulation of the estrogen receptor alpha (ERα) and the subsequent increase in the expression of the key EMT transcription factor, Slug. pnas.org

In contrast, in gastric and colorectal cancer, 24p3 has been shown to negatively regulate EMT. nih.govnih.gov In these contexts, downregulation of 24p3 promotes a switch from an epithelial to a mesenchymal state, leading to increased cell migration and invasion. nih.gov This negative regulation may occur through different signaling pathways, such as the suppression of the NF-κB/Snail axis in colorectal cancer. nih.govresearchgate.net This highlights the complex and tissue-specific role of 24p3 in modulating cellular plasticity during tumor progression.

The table below summarizes the role of 24p3 in EMT across different cancer types.

Cancer TypeEffect of 24p3 (LCN2) on EMTAssociated Molecular Changes
Breast CancerInducerDownregulation of E-cadherin, upregulation of vimentin and fibronectin, mediated by the ERα/Slug axis. pnas.org
Gastric CancerNegative RegulatorDownregulation of LCN2 promotes EMT. nih.gov
Colorectal CancerNegative RegulatorDownregulation of LCN2 induces a switch to a mesenchymal state; may involve suppression of the NF-κB/Snail pathway. nih.govresearchgate.net
Hepatocellular CarcinomaNegative RegulatorInhibits the transcriptional initiation of Twist1 to moderate EMT. researchgate.net
Ovarian CancerNegative RegulatorLCN2 levels are suppressed during EGF-induced EMT. nih.gov

Key Intracellular Signaling Pathways Involved

The 24p3 protein is intricately linked with the PI3K/Akt/NF-κB signaling pathway, a central regulator of cell survival, proliferation, and inflammation in cancer. The expression of the LCN2 gene (encoding 24p3 protein) is itself regulated by this pathway. In HER2-overexpressing breast cancer, the accumulation of 24p3 protein is dependent on the activation of the HER2/PI3K/Akt/NF-κB signaling cascade. nih.gov Chromatin immunoprecipitation assays have confirmed the recruitment of NF-κB subunits p50 and p65 to the LCN2 promoter, establishing it as a downstream target. nih.gov

Conversely, 24p3 protein can also modulate the activity of this pathway. In the context of colitis-associated cancer, 24p3 protein acts as a key intermediary in the crosstalk between the STAT3 and NF-κB pathways. nih.gov IL-6-induced 24p3 protein was shown to be crucial for regulating cell survival and anti-apoptotic molecules mediated by the NF-κB/STAT3 pathway. nih.gov Downregulation of 24p3 protein led to the inhibition of IL-6-induced phosphorylation of key components of the PI3K/Akt/mTOR pathway, demonstrating a feedback mechanism where 24p3 protein can sustain pro-survival signaling. nih.gov However, in some contexts, 24p3 protein has been reported to antagonize NF-κB promoter activity, suggesting its regulatory role can be context-dependent. nih.govdovepress.com

The 24p3 protein utilizes the Extracellular signal-Regulated Kinase (ERK) pathway to modulate the HIF-1α signaling axis, thereby promoting tumor angiogenesis. As detailed in section 3.2.3, 24p3 protein-induced expression of the critical angiogenic factor VEGF is mediated through HIF-1α. nih.govnih.gov Further mechanistic studies have revealed that the regulation of HIF-1α by 24p3 protein occurs via the ERK signaling pathway. nih.govnih.gov This establishes a clear signaling cascade: 24p3 protein activates ERK, which in turn leads to the stabilization or increased expression of HIF-1α, culminating in enhanced VEGF production and subsequent angiogenesis. nih.gov While 24p3 protein has been shown to inhibit the MEK/ERK pathway in nasopharyngeal carcinoma to suppress migration, its role in activating ERK in the context of angiogenesis in breast cancer highlights its context-specific functions. nih.govnih.gov

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical oncogenic signaling cascade influenced by 24p3 protein. In non-small cell lung cancer (NSCLC), 24p3 protein has been identified as a potential oncogene that drives tumor progression by activating the JAK2/STAT3 signaling pathway. nih.govnih.govresearchgate.net Elevated expression of 24p3 protein in NSCLC correlates with poor prognosis and increased cell proliferation, migration, and invasion. nih.govnih.gov

Mechanistically, 24p3 protein activates the pathway by influencing the levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3). nih.gov It achieves this by interacting with the Suppressor of Cytokine Signaling 3 (SOCS3), which is a key negative regulator of the JAK2/STAT3 pathway. nih.govresearchgate.netresearchgate.net By binding to SOCS3, 24p3 protein likely interferes with its inhibitory function, leading to sustained activation of JAK2/STAT3 signaling. nih.govresearchgate.net The oncogenic effects of 24p3 protein overexpression in NSCLC can be reversed by pharmacological inhibition of the JAK2/STAT3 pathway, confirming that this axis is a key mediator of 24p3 protein's tumor-promoting functions. nih.govnih.govresearchgate.net

PathwayRole of 24p3 ProteinDownstream EffectCancer Type
PI3K/Akt/NF-κBUpregulated by the pathway; Modulates pathway activity.Increased cell survival and proliferation.Breast Cancer, Colitis-Associated Cancer
ERK/HIF-1αActivates ERK to stabilize HIF-1α.Increased VEGF production and angiogenesis.Breast Cancer
JAK/STATActivates JAK2/STAT3 by interacting with SOCS3.Increased cell proliferation, migration, and invasion.Non-Small Cell Lung Cancer

Ras/MAPK Pathway Contributions

The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival; its hyperactivity is a hallmark of many cancers nih.govfrontiersin.orgmdpi.com. Emerging evidence indicates that 24p3 can modulate this pathway, thereby influencing tumor growth and angiogenesis.

In Ras-transformed mouse mammary tumor cells, 24p3 has been shown to antagonize the pro-angiogenic effects of oncogenic Ras nih.gov. Specifically, the introduction of 24p3 into these cells leads to a downregulation of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, at both the mRNA and protein levels nih.gov. This inhibitory effect is mediated through the suppression of both the Ras-MAPK and the Phosphatidylinositol-3-Kinase (PI3K) signaling pathways nih.gov. Studies have demonstrated that while inhibitors for MEK (a downstream component of Ras) or PI3K can partially reduce Ras-induced VEGF secretion, a combination of both inhibitors results in a marked synergistic inhibition nih.gov. This suggests that 24p3's ability to down-regulate both pathways is crucial for its anti-angiogenic function.

Furthermore, 24p3 can influence cell adhesion and epithelial-mesenchymal transition (EMT) by interacting with the Ras/MAPK pathway. In certain cancer models, 24p3 has been observed to restore the expression of E-cadherin, a key cell-cell adhesion molecule whose loss is a hallmark of EMT and increased metastatic potential scienceopen.com. This restoration is achieved by interfering with the Ras-MAPK signaling cascade, which is known to suppress E-cadherin expression scienceopen.commdpi.com. However, the role of 24p3 is not universally inhibitory. In some contexts, such as prostate cancer, 24p3 has been shown to promote cell invasion and migration via the ERK signaling pathway, a component of the MAPK cascade researchgate.net.

Table 1: Impact of 24p3 on Ras/MAPK Pathway Components and Downstream Effectors

Cell/Tumor TypeEffect of 24p3Downstream Consequence
Ras-transformed mammary tumor cellsInhibition of Ras-MAPK and PI3K signalingDownregulation of VEGF, inhibition of angiogenesis nih.gov
Ras-transformed mammary tumor cellsInhibition of Ras-MEK signalingRescue of E-cadherin expression from proteasomal degradation mdpi.com
Prostate cancer cellsActivation of ERK signalingUpregulation of SLUG transcription factor, induction of EMT, promotion of invasion and migration researchgate.net
Glioblastoma multiforme cellsActivation of ERK signalingIncreased Cathepsin D expression, inhibition of cell proliferation and invasion researchgate.net

Wnt Signaling Crosstalk

The Wnt signaling pathway is fundamental to embryonic development and tissue homeostasis, and its aberrant activation is a well-established driver of various cancers, particularly colorectal cancer mdpi.comnih.govnih.gov. The central player in the canonical Wnt pathway is β-catenin, a transcriptional co-activator whose stabilization and nuclear translocation lead to the expression of genes promoting cell proliferation and survival nih.govmdpi.com. Research has begun to uncover a complex crosstalk between 24p3 and the Wnt/β-catenin pathway.

In ovarian cancer, 24p3 has been reported to promote cell proliferation and migration by activating the ERK/GSK3β/β-catenin signaling pathway nih.gov. Glycogen synthase kinase 3β (GSK3β) is a key component of the β-catenin destruction complex. Its inhibition (often through phosphorylation by kinases like ERK) leads to the stabilization and accumulation of β-catenin mdpi.com. Therefore, by activating the ERK pathway, 24p3 can indirectly inhibit GSK3β, leading to the activation of Wnt/β-catenin signaling.

Conversely, in colorectal cancer, 24p3 expression has been shown to have a different relationship with β-catenin. Immunohistochemical analysis of colorectal cancer tissues revealed that high LCN2 expression was positively correlated with E-cadherin at the cell membrane and negatively associated with the accumulation of β-catenin in the nucleus scienceopen.com. The localization of β-catenin is crucial; at the cell membrane, it forms complexes with E-cadherin to mediate cell adhesion, while in the nucleus, it acts as a transcriptional activator for Wnt target genes nih.gov. This negative correlation suggests that in the context of colorectal cancer, 24p3 may act as a suppressor of Wnt signaling by promoting an epithelial phenotype and sequestering β-catenin at the cell membrane scienceopen.com. These conflicting findings underscore the context-dependent nature of 24p3's function in cancer.

Role of ETS1 in Regulation of Downstream Effectors (e.g., xCT)

The cystine/glutamate antiporter xCT, encoded by the gene SLC7A11, plays a crucial role in cancer by importing cystine for the synthesis of glutathione (GSH), a major intracellular antioxidant. This protects cancer cells from oxidative stress and ferroptosis, a form of iron-dependent cell death. The expression of SLC7A11 is regulated by various transcription factors, including ETS1 (E-twenty-six one).

The ETS-1 transcription factor is a downstream target of the RAS-RAF-MEK-ERK signaling cascade. Activation of this pathway leads to the direct transactivation of the SLC7A11 promoter by ETS-1, thereby upregulating xCT expression. Given that 24p3 can modulate the Ras/MAPK pathway, it can indirectly influence the expression of xCT via ETS1.

Furthermore, studies have shown a more direct link between 24p3 and SLC7A11 expression, particularly in the context of iron metabolism. In renal cell carcinoma, iron-loaded 24p3 (holo-Lcn-2) was found to induce the expression of a cluster of genes involved in regulating ferroptosis, including SLC7A11. This induction helps protect cancer cells from erastin-induced ferroptosis. The mechanism involves the generation of reactive oxygen species (ROS) by the iron transported by 24p3, which then activates the Nrf2 antioxidant pathway, a known regulator of SLC7A11. In clear cell renal cell carcinoma patient tissues, a significant positive correlation was found between the mRNA expression of SLC7A11 and the amount of iron-loaded Lcn-2.

Table 2: Regulation of xCT (SLC7A11) by 24p3-Related Pathways

Regulatory PathwayMechanismConsequence for Cancer Cells
Ras/MAPK/ETS124p3 modulates Ras/MAPK signaling, which in turn regulates the activity of the ETS1 transcription factor, a direct activator of the SLC7A11 promoter.Indirect regulation of xCT expression, influencing antioxidant capacity.
Iron-mediated Nrf2 ActivationIron-loaded 24p3 increases intracellular ROS, leading to the activation of the Nrf2 antioxidant pathway, which upregulates SLC7A11 expression.Enhanced GSH biosynthesis, protection from ferroptosis, and increased resistance to therapy.

Interactions within the Tumor Microenvironment (TME)

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM) that collectively dictates tumor progression and metastasis. 24p3, as a secreted protein, is a key player in mediating the intricate communication within the TME.

Secretion by Cancer and Stromal Cells (Macrophages, Fibroblasts, Neutrophils)

24p3 is not produced exclusively by cancer cells; it is actively secreted by various stromal cells within the TME, often in response to signals from the tumor. In many tumors, 24p3 is primarily expressed in the tumor stroma rather than in the tumor cells themselves scienceopen.com.

Macrophages: Tumor-associated macrophages (TAMs) are a significant source of 24p3 in the TME nih.govnih.gov. In the tumor context, macrophages can acquire an iron-release phenotype and secrete 24p3 to supply iron to cancer cells, thereby supporting their proliferation nih.govnih.gov. Immunostaining of tumor tissues has shown that mononuclear cells expressing 24p3 are often macrophages nih.gov.

Neutrophils: Neutrophils are another major source of 24p3, which is stored in their specific granules and can be released upon activation. In some cancer models, tumor cell-derived factors can induce neutrophils to secrete 24p3, which in turn promotes cancer cell stemness and colonization at metastatic sites researchgate.net.

Fibroblasts: Cancer-associated fibroblasts (CAFs) are key components of the TME that contribute to its structure and signaling environment. While less emphasized than macrophages and neutrophils, fibroblasts are also capable of secreting a variety of factors, and in some contexts, may contribute to the pool of 24p3 within the TME.

Cancer Cells: While stromal cells are a major source, many types of cancer cells also upregulate and secrete 24p3 themselves, creating both autocrine and paracrine signaling loops that promote tumorigenesis mdpi.commdpi.com.

Impact on Immune Cell Chemoattraction and Polarization

As a secreted factor, 24p3 plays a role in the recruitment and function of immune cells within the TME.

Chemoattraction: 24p3 is involved in the recruitment of neutrophils to the tumor site. The tumor and its surrounding stroma can secrete chemokines that attract neutrophils, and 24p3 itself has been implicated in this process researchgate.net. Neutralizing 24p3 with antibodies has been shown to reduce neutrophil infiltration in some inflammatory models, suggesting a direct or indirect role in chemoattraction scienceopen.com.

Polarization: 24p3 can influence the polarization of macrophages, which can exist on a spectrum between a pro-inflammatory (M1) and an anti-inflammatory, pro-tumoral (M2) phenotype. Some studies suggest 24p3 can promote an M1-like phenotype, which is typically anti-tumoral. However, other evidence indicates that 24p3 can also act as an anti-inflammatory factor, potentially deactivating macrophages or skewing them towards a more pro-tumoral M2 state nih.gov. For example, in breast cancer, apoptotic tumor cells secrete factors that induce 24p3 expression in TAMs via the STAT3 pathway, which in turn promotes metastasis. This context-dependent role in macrophage polarization highlights the complexity of 24p3's immunomodulatory functions.

Modulation of Extracellular Matrix Remodeling

The extracellular matrix (ECM) provides structural support and regulates cell behavior. Its degradation and remodeling are essential for tumor invasion and metastasis. 24p3 plays a significant role in this process, primarily through its interaction with matrix metalloproteinase-9 (MMP-9).

MMP-9 is a powerful enzyme that degrades components of the ECM, particularly type IV collagen, a major component of basement membranes mdpi.com. The activity of MMP-9 is tightly regulated. 24p3 forms a stable, covalent complex with MMP-9 mdpi.commdpi.com. This interaction protects MMP-9 from autodegradation, thereby preserving and prolonging its enzymatic activity mdpi.com. This stabilized LCN2/MMP-9 complex enhances the degradation of the ECM, which facilitates cancer cell invasion and migration.

The LCN2/MMP-9 complex has been detected at elevated levels in the plasma of patients with various cancers, and its levels often correlate with more advanced clinical stages and larger tumor sizes. In esophageal squamous cell carcinoma, a ternary complex of LCN2, LOXL2, and MMP9 has been identified that promotes the degradation of fibronectin and Matrigel, further enhancing the invasive capabilities of cancer cells. This demonstrates that 24p3 is a critical modulator of ECM remodeling, a key step in tumor progression and metastasis mdpi.comscienceopen.com.

Association with Senescence-Associated Secretory Phenotype (SASP)

Oncogene protein 24p3, also known as Lipocalin-2 (LCN2) or Neutrophil Gelatinase-Associated Lipocalin (NGAL), is intricately linked with the Senescence-Associated Secretory Phenotype (SASP) and plays a significant role in the tumor microenvironment. nih.gov Cellular senescence is a state of irreversible cell cycle arrest that acts as a tumor-suppressive mechanism. nih.govresearchgate.net However, senescent cells remain metabolically active and secrete a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the SASP. nih.govplos.orgnih.gov The SASP can paradoxically contribute to tumor progression by altering the tissue microenvironment. nih.govplos.org

The expression of 24p3 protein is a notable feature of the SASP. nih.gov Research has demonstrated that cancer treatments, such as chemotherapy, can induce senescence in both cancer cells and the surrounding non-transformed stromal cells. biorxiv.orgresearchgate.netnih.gov This therapy-induced senescence (TIS) is often accompanied by the secretion of SASP factors, which can include a significant upregulation of 24p3 protein. biorxiv.org

In the context of breast cancer, studies have shown that exposing cancer cells to the SASP from senescent cells leads to a marked increase in the expression and secretion of 24p3 protein. nih.govbiorxiv.orgresearchgate.net This upregulation is not merely a correlative event but a key mechanistic driver of pro-tumorigenic cellular changes. The 24p3 protein induced by the SASP contributes to enhanced cancer cell plasticity, migration, and the induction of an epithelial-to-mesenchymal transition (EMT), a process critical for metastasis. nih.govresearchgate.net Inactivation of the 24p3 gene has been shown to impair the migration of breast cancer cells that is typically induced by the SASP. biorxiv.orgresearchgate.net

The role of 24p3 protein as a SASP component highlights its complex function in the tumor microenvironment. nih.govbohrium.com While senescence itself is a barrier to cell proliferation, the associated secretome, including 24p3 protein, can create a local environment that fosters the progression and aggressiveness of neighboring cancer cells. nih.govplos.org This protein is a secreted factor, making it a key player in the crosstalk between senescent cells, cancer cells, and other components of the tumor stroma. nih.govconsensus.app

Table 1: Research Findings on the Role of 24p3 Protein (LCN2/NGAL) in SASP

Cancer Type/ModelSenescence InducerKey FindingsReference(s)
Breast Cancer Cells (MCF7)SASP from senescent fibroblastsExposure to SASP strongly upregulates LCN2 expression. nih.gov
Breast Cancer CellsSASP / Senescence-inducing stimuliLCN2 upregulation upon SASP exposure leads to loss of epithelial markers and enhanced migration. Inactivation of LCN2 impairs SASP-induced migration. biorxiv.orgresearchgate.net
Breast Cancer (in vivo model)Doxorubicin (chemotherapy)In the presence of senescence-inducing stimuli, LCN2 promotes breast cancer tumor growth. biorxiv.org
Human Breast TumorsNeoadjuvant chemotherapyChemotherapy treatment leads to LCN2 upregulation in residual tumors, correlating with worse overall survival. biorxiv.org
General Cancer ModelsGenotoxic StressSenescent cells secrete a complex mix of factors (SASP) that can promote malignant phenotypes in nearby cells. LCN2 is a component of this secretome. nih.govplos.org

Advanced Research Methodologies and Experimental Models

In Vitro Cellular Systems

In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of 24p3 action. These systems are foundational for initial drug screening and mechanistic studies.

Two-Dimensional Cancer Cell Line Cultures

Two-dimensional (2D) cell cultures have been a cornerstone in 24p3 research, allowing for the direct manipulation of gene expression and the observation of subsequent phenotypic changes. In these models, cancer cell lines are grown as a monolayer on a flat surface.

Studies have utilized various cancer cell lines to explore the role of 24p3. For instance, in breast cancer research, the MCF-7 cell line, which typically expresses low levels of 24p3, has been engineered to overexpress the protein. This overexpression was shown to induce an epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis, characterized by a shift to a more mesenchymal morphology and increased expression of markers like vimentin (B1176767) and fibronectin. nih.gov Conversely, silencing 24p3 in mesenchymal-like breast cancer cells led to a reversal of the EMT phenotype and inhibited cell migration. pnas.org

In inflammatory breast cancer (IBC), a particularly aggressive form of the disease, depletion of 24p3 in IBC cell lines resulted in reduced colony formation, migration, and a decrease in the cancer stem cell population. nih.gov Similarly, in osteosarcoma cell lines HOS and U2OS, manipulation of 24p3 levels demonstrated its role in inhibiting cellular motility, migration, and invasion. nih.gov The versatility of 2D cell cultures has also been demonstrated in studies of colorectal, ovarian, and endometrial cancers, where 24p3 has been shown to influence cell proliferation and survival. nih.govfrontiersin.org

Cell LineCancer TypeKey Findings Related to 24p3
MCF-7Breast CancerOverexpression induces epithelial-to-mesenchymal transition (EMT), increasing migration and invasion. nih.gov
Inflammatory Breast Cancer (IBC) Cell LinesBreast CancerDepletion reduces colony formation, migration, and cancer stem cell populations. nih.gov
HOS and U2OSOsteosarcomaHigher levels inhibit cellular motility, migration, and invasion. nih.gov
Colorectal Cancer Cell LinesColorectal CancerLCN2 is preferentially expressed in CRC cells and is associated with proliferation and EMT. nih.gov
Ovarian Cancer Cell LinesOvarian CancerLCN2 is upregulated and promotes tumor progression. frontiersin.org
Endometrial Cancer Cell LinesEndometrial CancerLCN2 promotes survival in a stressful environment. frontiersin.org

Three-Dimensional Spheroid and Patient-Derived Tumor Organoid Models

Moving beyond the limitations of 2D cultures, three-dimensional (3D) models such as spheroids and patient-derived tumor organoids (PDOs) offer a more physiologically relevant microenvironment. nih.gov These models better mimic the cell-cell and cell-extracellular matrix interactions found in vivo. nih.gov

Tumor spheroids, which are aggregates of cancer cells grown in non-adherent conditions, have been used to study the impact of 24p3 in a more complex architecture. researchgate.net For example, studies with prostate cancer spheroids have shown differential expression of 24p3 compared to 2D cultures, highlighting the influence of the 3D environment on gene expression. researchgate.net

Patient-derived organoids, which are grown from a patient's own tumor tissue, represent a significant advancement in personalized medicine research. nih.govresearchgate.net These models maintain the genetic and phenotypic heterogeneity of the original tumor and can be used to test the efficacy of targeted therapies. nih.gov While specific published research detailing the use of PDOs to exclusively study 24p3 is still emerging, these models hold immense promise for investigating its role in individual patient tumors and predicting therapeutic responses.

In Vivo Preclinical Models

In vivo models are indispensable for understanding the systemic effects of 24p3 on tumor growth, angiogenesis, and metastasis within a whole organism.

Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs) involve the targeted manipulation of the mouse genome to mimic human cancers. nih.govscispace.com These models allow for the study of tumor initiation and progression in an immunocompetent host.

To investigate the role of 24p3 in mammary tumorigenesis, GEMMs have been created by crossing mice that spontaneously develop mammary tumors, such as the MMTV-PyMT and MMTV-ErbB2(V664E) models, with mice lacking the 24p3 gene (Lcn2-knockout mice). nih.govnih.gov In the MMTV-PyMT model, the absence of 24p3 was found to suppress primary tumor formation. nih.gov Similarly, in the MMTV-ErbB2(V664E) model, Lcn2-deficient mice exhibited delayed tumor growth. nih.gov These GEMM studies provide strong evidence for the oncogenic role of 24p3 in the development of primary breast tumors.

Xenograft and Syngeneic Orthotopic Mouse Models

Xenograft models involve the implantation of human tumor cells or tissues into immunodeficient mice. pharmalegacy.com Orthotopic models, a specific type of xenograft or syngeneic model, involve implanting the tumor cells into the corresponding organ of origin, providing a more relevant microenvironment for tumor growth and metastasis. pharmalegacy.commdpi.com

In the context of 24p3 research, orthotopic xenograft models of breast cancer have been instrumental. For instance, when human breast cancer cells (MCF-7) engineered to overexpress 24p3 were injected into the mammary fat pads of nude mice, there was a significant increase in local tumor invasion and growth compared to control cells. nih.gov In studies of inflammatory breast cancer, silencing 24p3 in IBC cells prior to implantation in xenograft models led to reduced tumor initiation, growth, and metastasis to the brain. nih.gov

Syngeneic models, in contrast, involve the transplantation of cancer cell lines into mice of the same inbred strain, thus maintaining a fully competent immune system. pharmalegacy.com This is particularly important for studying the interplay between 24p3, the tumor, and the immune response. For example, in a syngeneic mouse breast cancer model, 24p3 was implicated in reprogramming awakened cancer cells and altering the tumor microenvironment. researchgate.net

Model TypeDescriptionKey Findings Related to 24p3
Xenograft Implantation of human tumor cells into immunodeficient mice. pharmalegacy.comOverexpression of 24p3 in breast cancer cells increases tumor growth and invasion. nih.gov Silencing 24p3 in inflammatory breast cancer cells reduces tumor growth and metastasis. nih.gov
Syngeneic Implantation of mouse tumor cells into immunocompetent mice of the same strain. pharmalegacy.com24p3 is involved in reprogramming cancer cells and altering the tumor microenvironment. researchgate.net

Mouse Models of Spontaneous Tumorigenesis

Mouse models that spontaneously develop tumors, often due to the expression of a potent oncogene, provide a valuable platform for studying the role of other genes in cancer progression. The MMTV-PyMT and MMTV-ErbB2 mouse models are prime examples used in breast cancer research.

Omics and High-Throughput Approaches

High-throughput "omics" technologies provide a global perspective on the molecular landscape associated with 24p3 expression and function. These approaches are critical for identifying the networks and pathways in which 24p3 is involved.

Transcriptomic analyses are fundamental in understanding the regulation of the LCN2 gene and its expression patterns in various biological contexts.

Microarray Analysis: Microarray technology has been utilized to assess genome-wide expression changes in response to altered 24p3 levels or in disease states where 24p3 is implicated. For instance, microarray profiling of breast cancer sublines has demonstrated the upregulation of LCN2 in brain metastatic sublines, indicating a potential role in metastatic progression nih.gov. In studies of breast cancer cells, microarray analysis has been employed to investigate differentially expressed genes in response to treatments like glucose starvation and glucose-lowering drugs, providing insights into the metabolic pathways influenced by these conditions nih.gov.

Quantitative Real-Time PCR (qRT-PCR): This technique is frequently used to validate microarray findings and to quantify LCN2 mRNA levels with high sensitivity and specificity. In a mouse model of chronic kidney disease (CKD), real-time RT-PCR confirmed a tenfold increase in Lcn2 mRNA two months after nephron reduction in a specific mouse strain jci.org. Further studies have shown that Lcn2 mRNA levels can parallel the increase in its protein product in response to stimuli like Epidermal Growth Factor (EGF) in renal tubular cells jci.org. In models of kidney ischemia-reperfusion injury, qRT-PCR has been used to measure the expression of proliferation markers, demonstrating that the regenerative effects of 24p3 are context-dependent physiology.org. Additionally, qRT-PCR has been instrumental in confirming the knockdown efficiency of LCN2 in various cancer cell lines following siRNA or shRNA treatment nih.govresearchgate.netnih.gov.

Table 1: Examples of Transcriptomic Profiling of 24p3/LCN2

Methodology Model System/Condition Key Finding Reference
Microarray Breast Cancer Brain Metastatic Sublines Upregulation of LCN2 in metastatic sublines. nih.gov
qRT-PCR Mouse Model of Chronic Kidney Disease 10-fold increase in Lcn2 mRNA after nephron reduction. jci.org
qRT-PCR Renal Tubular Cells treated with EGF Lcn2 mRNA levels increased, paralleling protein levels. jci.org
qRT-PCR Colorectal Cancer Cell Lines (DLD-1, HT-29) Confirmed knockdown of LCN2 mRNA by siRNA. researchgate.net
qRT-PCR Prostate Cancer Cell Lines (PC3, DU145) Confirmed higher LCN2 mRNA expression compared to other lines. nih.gov

Proteomic techniques are essential for detecting the 24p3 protein itself, quantifying its levels, and identifying its interaction partners and post-translational modifications.

Western Blot: Western blotting is a standard method to detect and quantify 24p3 protein levels in cell lysates, tissues, and biological fluids. It has been used to show higher endogenous 24p3 levels in certain human colorectal cancer cell lines compared to others researchgate.net. This technique is also crucial for confirming the successful knockdown or overexpression of the 24p3 protein in genetically modified cells researchgate.netnih.govmdpi.comresearchgate.net. For example, in studies of prostate cancer cells, Western blotting verified the reduction of 24p3 protein following shRNA-mediated knockdown nih.gov. Similarly, in glioblastoma cells, it confirmed the overexpression of 24p3 after transfection mdpi.com.

Mass Spectrometry (MS): Mass spectrometry-based proteomics offers a powerful tool for the unbiased discovery and quantification of proteins in complex samples. In a mouse model of neonatal inflammation, tandem mass tag spectrometry was used to evaluate the protein profile of the hippocampus, identifying 24p3 (LCN2) as the most upregulated protein following infection nih.gov. This proteomic analysis revealed a 15-fold increase in 24p3 levels in the hippocampus of infected mice nih.gov. Label-free LC-MS/MS quantitative proteomics has also been applied to analyze liver tissue from 24p3-knockout mice, identifying numerous differentially expressed proteins and highlighting the role of 24p3 in apoptosis nih.gov.

Olink Panels: Olink's Proximity Extension Assay (PEA) technology allows for high-throughput, multiplexed immunoassay of proteins in small sample volumes. While specific studies focusing solely on 24p3 using Olink panels were not detailed in the provided context, this technology is increasingly used for biomarker discovery in cancer and inflammation, where 24p3 is a key player.

Table 2: Proteomic Analysis of 24p3/LCN2

Methodology Model System/Condition Key Finding Reference
Western Blot Human Colorectal Cancer Cell Lines Varied endogenous LCN2 protein levels across different cell lines. researchgate.net
Western Blot Prostate Cancer Cells (PC3, DU145) Confirmed successful LCN2 protein knockdown via shRNA. nih.gov
Mass Spectrometry Mouse Hippocampus (S. epidermidis infection) 15-fold increase of LCN2 protein identified as most upregulated. nih.gov
Mass Spectrometry Liver from LCN2-knockout mice Identified 132 differentially expressed proteins, including 14 apoptosis-associated proteins. nih.gov

Bioinformatic analysis of large public databases is crucial for understanding the clinical relevance of 24p3 across a wide range of human cancers and for predicting its functional networks.

Protein-Protein Interaction (PPI) Networks: Constructing PPI networks helps to visualize the functional relationships between 24p3 and other proteins. In one study, a PPI network was constructed for 24p3 (NGAL) in the context of esophageal squamous cell carcinoma to analyze the shortest paths from 24p3 to various transcription factors waocp.org. Another study on the role of 24p3 in apoptosis in knockout mice used PPI network analysis to visualize the interactions between differentially expressed apoptosis-associated proteins researchgate.net. These networks are often built using data from multiple databases and visualized using tools like Cytoscape waocp.org.

Molecular Intervention Strategies for Research

To directly investigate the function of 24p3, researchers employ various molecular intervention strategies to manipulate its expression or activity.

Modulating the expression level of 24p3 is a cornerstone of functional studies.

Gene Knockdown: Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are widely used to silence LCN2 expression. Studies in inflammatory breast cancer cells have shown that siRNA-mediated silencing of LCN2 significantly reduces cell proliferation, viability, migration, and invasion, while promoting apoptosis mdpi.com. Similarly, shRNA-mediated knockdown of LCN2 in prostate cancer cells decreased cell proliferation, colony formation, migration, and invasion, and also reduced tumor growth in xenograft models nih.gov. In oral squamous cell carcinoma, siRNA transfection to inhibit LCN2 expression also suppressed cell proliferation and metastasis nih.gov.

Overexpression: Stable transfection is used to create cell lines that constitutively overexpress 24p3. In human glioblastoma multiforme cells, which have low endogenous 24p3, stable overexpression was shown to significantly decrease cell proliferation, migration, and invasion mdpi.com. Conversely, in prostate cancer cells with low endogenous 24p3, its overexpression led to increased proliferation and invasion, highlighting the context-dependent role of this protein nih.gov.

Table 3: Effects of 24p3/LCN2 Molecular Intervention

Intervention Cell Line/Model Outcome Reference
siRNA Knockdown Inflammatory Breast Cancer Cells (MDA-IBC3, SUM149) Reduced proliferation, viability, migration, and invasion; promoted apoptosis. mdpi.com
shRNA Knockdown Prostate Cancer Cells (PC3, DU145) Decreased proliferation, colony formation, migration, and invasion in vitro; reduced tumor growth in vivo. nih.gov
siRNA Knockdown Oral Squamous Cell Carcinoma Cells (CAL-27ER, HN-6ER) Suppressed metastatic ability and cell proliferation. nih.gov
Stable Overexpression Glioblastoma Multiforme Cells (U-251, GBM8901) Decreased migration and invasion. mdpi.com
Stable Overexpression Prostate Cancer Cells (22Rv1) Increased cell proliferation, migration, and invasion. nih.gov

The use of specific antibodies to block the function of secreted proteins like 24p3 is a powerful tool for both research and potential therapeutic applications.

Neutralizing Antibodies: Monoclonal antibodies (mAbs) that specifically bind to and neutralize the activity of 24p3 have been developed and tested in preclinical models. In a mouse model of stroke, administration of an LCN2 mAb four hours after the event significantly reduced neurological deficits, cerebral infarction, and infiltration of neutrophils nih.govnih.govresearchgate.net. The antibody was shown to specifically target 24p3 both in vitro and in vivo, attenuating the induction of pro-inflammatory mediators nih.govnih.gov. Other research focuses on developing LCN2-specific monoclonal antibodies to neutralize its effects in diseases like atrophic age-related macular degeneration (AMD) arvojournals.org. These studies demonstrate that antibody-mediated neutralization can effectively inhibit the pathological functions of 24p3.

Use of Small Molecule Inhibitors (e.g., NGAL Antagonists, kinase inhibitors)

The functional roles and therapeutic potential of oncogene protein 24p3, also known as Neutrophil Gelatinase-Associated Lipocalin (NGAL), are extensively investigated using small molecule inhibitors. These chemical tools allow for the targeted modulation of 24p3/NGAL activity or its associated signaling pathways, providing critical insights into its mechanisms of action in various pathological conditions. Research methodologies in this area primarily focus on two categories of inhibitors: direct NGAL antagonists and kinase inhibitors that target downstream signaling cascades.

NGAL Antagonists

Direct antagonists are designed to inhibit the biological functions of 24p3/NGAL. A primary strategy involves developing molecules that disrupt the interaction between NGAL and its receptors or its ligands, such as iron-siderophore complexes. By blocking these interactions, researchers can study the physiological and pathological consequences of NGAL activity.

In a notable study, a series of chemical NGAL inhibitors were designed and evaluated for their effects in experimental models of cardiac and renal disease. researchgate.netinnoprot.com Among 32 compounds tested, two small molecules, GPZ614741 and GPZ058225, were identified as potent inhibitors. These antagonists effectively blocked the inflammatory and profibrotic markers induced by NGAL in both human cardiac fibroblasts and primary mouse kidney fibroblasts. researchgate.netinnoprot.com Further investigation in a mouse model of chronic kidney disease (CKD) showed that administration of GPZ614741 prevented the development of renal tubulointerstitial fibrosis and the expression of profibrotic markers. researchgate.netinnoprot.com Similarly, in a myocardial infarction (MI) model, GPZ614741 improved cardiac function and reduced myocardial fibrosis and inflammation. innoprot.com These findings demonstrate the utility of small molecule antagonists in validating 24p3/NGAL as a factor in disease progression. researchgate.net

Kinase Inhibitors

Kinase inhibitors are employed to dissect the intracellular signaling pathways that are modulated by 24p3/NGAL. nih.gov While not targeting 24p3/NGAL directly, these molecules inhibit the protein kinases that mediate its downstream effects on cellular processes like proliferation, survival, and differentiation. nih.govnih.gov The human genome contains over 500 protein kinases, many of which are crucial components of signaling pathways that become dysregulated in diseases like cancer. nih.govnih.gov

Research has shown that the expression of Lcn2 (the mouse homolog of 24p3/NGAL) is increased upon the activation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. inserm-transfert.com In experimental models of renal disease, the use of an EGFR inhibitor was found to prevent the upregulation of Lcn2 and subsequent lesion development. inserm-transfert.com This indicates that the pathological effects associated with 24p3/NGAL can be dependent on kinase signaling cascades. By using specific kinase inhibitors, researchers can probe the reliance of 24p3/NGAL-driven cellular responses on pathways such as the RAS–RAF–MEK–ERK or PI3K/Akt pathways, which are common targets for kinase inhibitors. nih.gov This approach is crucial for mapping the functional network of 24p3/NGAL and identifying nodes for therapeutic intervention.

Detailed Research Findings

The use of small molecule inhibitors in preclinical experimental models has provided detailed findings on the role of 24p3/NGAL.

Table 1: Research Findings Using Small Molecule Inhibitors for 24p3/NGAL

Inhibitor Type Specific Inhibitor Target/Mechanism Experimental Model Key Research Finding Citation
NGAL Antagonist GPZ614741 Blocks NGAL-induced profibrotic and pro-inflammatory effects. Mouse model of Chronic Kidney Disease (CKD) Prevented the increase in blood pressure and renal tubulointerstitial fibrosis. researchgate.netinnoprot.com
NGAL Antagonist GPZ614741 Blocks NGAL-induced profibrotic and pro-inflammatory effects. Mouse model of Myocardial Infarction (MI) Improved cardiac function and reduced myocardial fibrosis and inflammation. innoprot.com
NGAL Antagonist GPZ058225 Blocks NGAL-induced profibrotic and pro-inflammatory effects. Human cardiac fibroblasts & mouse kidney fibroblasts Fully blocked NGAL-induced inflammatory and profibrotic markers in vitro. researchgate.netinnoprot.com

These studies underscore the value of small molecule inhibitors as indispensable research tools. NGAL antagonists have confirmed that direct inhibition of the protein can mitigate fibrotic and inflammatory damage in cardiac and renal disease models. researchgate.netinnoprot.com Meanwhile, the use of kinase inhibitors has helped to position 24p3/NGAL within broader cell signaling contexts, linking its expression and pathological activity to key pathways like EGFR signaling. inserm-transfert.com

Table 2: Compound Names Mentioned in the Article

Compound Name
GPZ614741
GPZ058225
NGAL Antagonists
kinase inhibitors

Translational Research Directions and Unresolved Questions

Research into Targeting Oncogene Protein 24p3 and Associated Pathways

The pro-tumorigenic functions of 24p3 have made it an attractive target for therapeutic intervention. Research is actively exploring multiple avenues to neutralize its effects, focusing on direct inhibition, antibody-based sequestration, genetic modulation, and interference with its crucial iron-transporting function.

Development and Investigation of NGAL Antagonists and Small Molecule Inhibitors

The development of small molecule inhibitors that can directly antagonize the function of 24p3/NGAL is a significant area of translational research. A primary strategy revolves around interfering with the iron-binding properties of NGAL, as many of its pro-cancer effects are mediated through its ability to transport iron. nih.gov The concept involves the use of small siderophore-mimic compounds that could block the iron-loading capacity of NGAL, thereby preventing it from supplying this essential nutrient to cancer cells. nih.gov

Research has shown that mutating key amino acids (Lys125 and Lys134) in the siderophore-binding region of NGAL completely abolishes its ability to load iron, highlighting the feasibility of targeting this specific interaction. nih.gov This suggests that developing small molecules that bind to this pocket could be a more effective strategy than general iron chelation, as it would specifically inhibit NGAL's contribution to tumor growth while potentially preserving its other physiological roles. nih.gov

Therapeutic StrategyMechanism of ActionRationale
Small Molecule Inhibitors Competitive binding to the siderophore-binding pocket of NGAL.Prevents NGAL from acquiring and transporting iron to cancer cells, thereby inhibiting their proliferation.
NGAL/Receptor Disruptors Interference with the interaction between NGAL and its cellular receptors (e.g., 24p3R).Blocks the uptake of iron-laden NGAL by cancer cells, preventing intracellular iron delivery.

While the development of specific NGAL antagonists is still in early stages, the broader field of developing small molecule inhibitors for challenging protein-protein interactions provides a roadmap for this research. mdpi.comnih.govlbl.gov

Antibody-Based Therapeutic Research Approaches

Antibody-based therapies represent another promising avenue for targeting 24p3/NGAL. The development of monoclonal or polyclonal antibodies that can specifically bind to and neutralize circulating NGAL is a key research focus. In a preclinical study using an aggressive mouse model of mammary tumors, the administration of polyclonal anti-Lcn-2 (the mouse homolog of NGAL) antibodies was shown to significantly interfere with the development of lung metastasis, although it had a minimal effect on the primary tumor's growth. mdpi.com This suggests that antibody-based neutralization of NGAL could be particularly effective in preventing metastatic spread.

The large size of antibodies, however, may limit their penetration into the dense tumor microenvironment, potentially explaining the observed lack of efficacy on primary tumors in some studies. mdpi.com To overcome this, next-generation antibody therapies, such as cell-penetrating antibodies, are being explored to target intracellular functions. oncotarget.org

Commercially available anti-NGAL antibodies are widely used in research settings for detection and quantification, laying the groundwork for the development of therapeutic-grade antibodies. raybiotech.combio-techne.comsinobiological.comrndsystems.comraybiotech.com

Antibody ApproachTargetPotential Therapeutic Effect
Neutralizing Antibodies Circulating 24p3/NGAL proteinSequesters NGAL, preventing it from delivering iron to cancer cells and interacting with other pro-tumorigenic partners like MMP-9.
Antibody-Drug Conjugates (ADCs) 24p3/NGAL on the surface of cancer cells or in the tumor microenvironmentDelivers a cytotoxic payload directly to NGAL-expressing cancer cells or stromal cells.

Further research is needed to optimize antibody design for better tumor penetration and to evaluate the efficacy of anti-NGAL antibodies in clinical trials. mdpi.com

Gene Editing Strategies for Functional Modulation in Research Models

The advent of CRISPR-Cas9 gene editing technology has revolutionized the study of gene function and holds significant therapeutic potential. nih.gov In the context of 24p3/NGAL, CRISPR-Cas9 has been instrumental in elucidating its role in cancer progression through the creation of knockout models.

A notable study in a model of triple-negative breast cancer demonstrated that the knockout of the Lcn2 gene (the mouse equivalent of the human NGAL gene) led to a significant reduction in tumor growth by 77% and rescued metastasis by 60%. unlockinglifescode.org This research provides a strong proof-of-concept for the therapeutic benefit of inhibiting NGAL function. The study also showed that Lcn2 knockout decreased cancer cell migration, speed, and volume, indicating a restoration of characteristics more typical of healthy cells. unlockinglifescode.org

The CRISPR-Cas9 system allows for the precise and efficient editing of the genome, making it a powerful tool for creating cellular and animal models to study the complex genetic alterations in cancer. nih.gov These models are invaluable for understanding the specific contributions of genes like LCN2 to tumorigenesis and for testing novel therapeutic strategies. unlockinglifescode.orgnih.gov While direct gene editing in patients remains a future goal with significant hurdles, the use of CRISPR-Cas9 in preclinical research is accelerating the identification and validation of new cancer targets like 24p3/NGAL. mdpi.comsigmaaldrich.com

Strategies for Blocking Iron Availability as a Therapeutic Research Avenue

Given that a central pro-tumorigenic function of 24p3/NGAL is its ability to supply iron to cancer cells, strategies aimed at disrupting this iron supply chain are a logical therapeutic approach. nih.govspandidos-publications.com This can be achieved by targeting iron availability in the tumor microenvironment.

Iron chelation therapy, which involves the use of drugs that bind to and remove excess iron, has shown promise in preclinical cancer models. mdpi.comnih.govoncotarget.com For instance, in mouse models of leptomeningeal metastasis, where cancer cells express high levels of NGAL to scavenge for scarce iron in the cerebrospinal fluid, treatment with the iron chelator deferoxamine (DFO) significantly suppressed cancer cell growth. nih.gov This highlights the dependence of NGAL-expressing cancer cells on iron and their vulnerability to iron chelation.

Targeting iron metabolism is a promising strategy for several reasons:

Cancer cells have a higher demand for iron compared to normal cells to sustain their rapid proliferation. mdpi.com

High levels of NGAL expression in some tumors may indicate a greater reliance on iron, making them more susceptible to iron chelation therapy. spandidos-publications.com

Iron chelators can induce apoptosis and inhibit signaling pathways that drive cancer cell proliferation and metastasis. oncotarget.com

Iron ChelatorInvestigated Cancer ModelObserved Effect
Deferoxamine (DFO) Leptomeningeal MetastasisSuppressed cancer cell growth by limiting iron availability. nih.gov
Deferasirox (DFX) Colorectal and Lung Cancer Stem CellsInhibited the expression of stemness markers and was cytotoxic to cancer stem cells. oncotarget.com

These findings suggest that combining NGAL-targeted therapies with iron chelation could be a synergistic approach to treating cancers that are dependent on the NGAL-mediated iron acquisition pathway. frontiersin.org

Mechanistic Understanding of Oncogene Protein 24p3 as a Biomarker in Research Contexts

The utility of 24p3/NGAL as a biomarker stems from its upregulation in various disease states, including numerous cancers and acute kidney injury. portlandpress.comnih.govnih.govnih.govnih.gov Understanding the molecular mechanisms that drive its expression and release in these conditions is crucial for its validation and clinical implementation as a reliable diagnostic and prognostic tool.

Elucidation of Molecular Mechanisms Underlying its Diagnostic Potential in Experimental Models

The diagnostic potential of 24p3/NGAL is intrinsically linked to its biological functions and its response to cellular stress and injury. portlandpress.comijmb.in Research in experimental models is focused on dissecting the pathways that lead to its elevated levels in pathological conditions.

One of the core mechanisms is its role as an acute phase protein, where its expression is induced by inflammatory cytokines. nih.gov In the tumor microenvironment, inflammatory cells like tumor-associated macrophages (TAMs) are a significant source of NGAL, which in turn promotes cancer cell proliferation. nih.gov This inflammatory link explains its elevation in various cancers with an inflammatory component.

Furthermore, the primary function of NGAL in iron trafficking is central to its biomarker potential. portlandpress.comnih.gov Cancer cells, with their high metabolic and proliferative rates, have an increased demand for iron. The upregulation of NGAL and its receptor, 24p3R, in cancer cells reflects a mechanism to enhance iron uptake to fuel tumor growth. nih.govportlandpress.com Therefore, elevated NGAL levels can be indicative of this fundamental aspect of cancer biology.

In the context of kidney injury, NGAL is rapidly released by damaged renal tubular cells, making it an early and sensitive marker of acute kidney injury (AKI), often referred to as a "renal troponin". portlandpress.commdpi.commdpi.comnih.govresearchgate.net Its release in response to tubular damage is a direct consequence of cellular injury, providing a clear mechanistic basis for its use as a biomarker in this setting. portlandpress.com

Recent research has also uncovered a role for NGAL in inhibiting ferroptosis, a form of iron-dependent cell death, in renal cell carcinoma and other cancers. nih.govmdpi.com By reducing intracellular iron levels and preventing lipid peroxidation, NGAL protects cancer cells from this cell death pathway. nih.gov This protective function further solidifies the rationale for its upregulation in cancer and its potential as a biomarker for tumors that have developed resistance to certain forms of cell death. researchgate.net

Pathological ConditionKey Molecular Mechanism Driving NGAL UpregulationImplication for Biomarker Potential
Cancer Inflammatory cytokine signaling in the tumor microenvironment; Increased iron demand of proliferating cancer cells. nih.govElevated NGAL reflects tumor-associated inflammation and the metabolic rewiring of cancer cells to acquire essential nutrients.
Acute Kidney Injury Release from damaged renal tubular epithelial cells. portlandpress.comServes as a direct and early indicator of tubular cell damage.
Ferroptosis Resistance Inhibition of intracellular iron accumulation and lipid peroxidation. nih.govHigh NGAL levels may identify tumors that are resistant to ferroptosis-inducing therapies.

Role in Predicting Research Model Response to Experimental Therapies

Research has demonstrated that monitoring LCN2 levels can serve as a valuable tool in preclinical studies. In a spontaneous mouse model of breast cancer (MMTV-ErbB2), a lack of LCN2 expression resulted in significantly delayed tumor formation and metastasis. aacrjournals.org Furthermore, the administration of an anti-LCN2 antibody in mice with established breast tumors led to a significant blockage of lung metastasis. aacrjournals.org These findings suggest that LCN2 levels can predict the metastatic potential of tumors in research models and their likely response to LCN2-targeted inhibitory therapies.

The protein's utility as a biomarker extends to other therapeutic contexts as well. In studies involving IL-17 inhibitors, LCN2 expression was shown to be regulated by IL-17 in vivo. google.com A neutralizing anti-IL-17 antibody was found to reduce LCN2 expression in an animal model, indicating that LCN2 could be used to monitor the biological activity and therapeutic response to anti-IL-17 treatments in research settings. google.com

Research ModelExperimental Therapy ContextPredicted Response Associated with LCN2
HER2+ Breast Cancer Mouse ModelTrastuzumab (Herceptin)High LCN2 expression is associated with potential resistance. dntb.gov.ua
MMTV-ErbB2 Mouse ModelLCN2-Targeted AntibodyHigh LCN2 expression predicts susceptibility to anti-LCN2 antibody therapy, which blocks metastasis. aacrjournals.org
Murine Model of MS (EAE)Anti-IL-17 AntibodyLCN2 expression is reduced in response to IL-17 inhibition, serving as a biomarker for therapeutic efficacy. google.com

Future Avenues for Academic Research

Deeper Characterization of Context-Dependent Roles in Cancer

A critical area for future research is the deeper characterization of the multifaceted and often contradictory roles of 24p3 protein in different cancers. The function of 24p3 is highly context-dependent, acting as either an oncogene or a tumor suppressor depending on the specific tumor type, its stage, and the surrounding microenvironment. nih.govpatsnap.comnih.gov

In many cancers, such as breast, gastric, and esophageal cancers, high levels of 24p3 are associated with increased tumor progression, invasion, and metastasis, marking it as an oncogenic protein. nih.govnih.gov It can promote epithelial-to-mesenchymal transition (EMT), enhance angiogenesis, and protect matrix metalloproteinase-9 (MMP-9) from degradation, thereby facilitating cancer cell invasion. aacrjournals.orgnih.gov Conversely, in other contexts like pancreatic cancer, 24p3 has demonstrated tumor-suppressive functions by inhibiting angiogenesis. nih.govmdpi.com This dual functionality underscores the need for research that moves beyond simple expression analysis to understand the molecular switches that dictate its role in a given malignancy. nih.gov

Future studies should focus on elucidating why 24p3 promotes malignancy in one cancer type while suppressing it in another. This will likely involve investigating the unique composition of the tumor microenvironment in each cancer, including the interplay with different immune cells, stromal cells, and signaling molecules. nih.govnih.gov For example, macrophage-derived LCN2 appears to be crucial for promoting EMT and invasion in breast cancer models. nih.gov Understanding these context-specific interactions is vital for the development of effective, targeted therapies.

Cancer TypePredominant Role of 24p3 (LCN2)Associated Mechanisms
Breast CancerOncogenicPromotes proliferation, angiogenesis, EMT, invasion, and metastasis. dntb.gov.uaaacrjournals.orgnih.gov
Gastric CancerOncogenic / Tumor-SuppressiveHigh expression can promote progression nih.gov; however, one study found it can impair progression via autocrine inhibition of the JNK pathway nih.gov.
Pancreatic CancerTumor-SuppressiveDownregulates VEGF production and inhibits angiogenesis. nih.gov
Colorectal CancerContradictory Roles ReportedIts role may be influenced by the gut microbiota and inflammatory state. nih.gov
Ovarian & Hepatocellular CarcinomaTumor-SuppressiveAssociated with well-differentiated tumors and induction of EMT. nih.gov

Comprehensive Mapping of Receptor-Ligand Dynamics and Downstream Signaling

A complete understanding of 24p3's function requires a comprehensive mapping of its interactions with cell surface receptors and the subsequent downstream signaling cascades. The primary receptor for 24p3 is known as 24p3R, a transmembrane protein also identified as SLC22A17. researchgate.netphysiology.orgnih.gov The binding of 24p3 to 24p3R initiates receptor-mediated endocytosis, allowing the protein and its cargo to be internalized by the cell. physiology.orgnih.gov

The signaling outcome of this interaction is critically dependent on whether 24p3 is carrying iron (holo-24p3) or is iron-free (apo-24p3). nih.govcore.ac.uk

Holo-24p3 (Iron-Bound): When bound to an iron-siderophore complex, 24p3 delivers iron into the cell upon internalization. This action increases intracellular iron levels and can promote cell survival and proliferation. nih.govcore.ac.uk

Apo-24p3 (Iron-Free): In its iron-free state, internalized 24p3 can bind to intracellular iron and transport it out of the cell. nih.gov This leads to a decrease in intracellular iron concentration, which can induce the expression of pro-apoptotic proteins like Bim, ultimately triggering programmed cell death. nih.govnih.gov

While the 24p3/24p3R axis is central, future research must explore other potential receptors and co-receptors, such as Megalin (LRP2), which may also bind 24p3 and modulate its activity in different cell types. nih.govfrontiersin.org Furthermore, the downstream signaling pathways need to be fully elucidated. Recent work in gastric cancer has shown that 24p3 binding to 24p3R can inhibit the JNK/c-Jun signaling pathway, which in turn downregulates the expression of SPARC, a protein involved in metastasis. nih.gov A thorough mapping of these pathways across various cancers will be essential to identify new therapeutic targets.

Integrated Multi-Omics Approaches for Network Elucidation

To unravel the complexity of 24p3's role in cancer, future research must leverage integrated multi-omics approaches. nih.gov Analyzing a single data type, such as genomics or proteomics alone, provides an incomplete picture. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a holistic network model of 24p3's interactions and functional consequences. nih.govresearchgate.netresearchgate.net

Genomics and Transcriptomics can identify mutations, copy number variations, and changes in gene expression of LCN2 (the gene encoding 24p3) and its receptors across different tumors. This can reveal the regulatory mechanisms controlling its expression, such as transcription factors (e.g., NF-κB, STAT3) that are activated in response to inflammatory signals in the tumor microenvironment. nih.govresearchgate.net

Proteomics allows for the quantification of the 24p3 protein itself, its post-translational modifications, and its binding partners. cancer.gov This is crucial for understanding how 24p3 interacts with other proteins, such as MMP-9, to form functional complexes that drive cancer progression. aacrjournals.org

Metabolomics can measure the downstream effects of 24p3's activity, particularly its impact on iron metabolism and other related metabolic pathways. mdpi.com This can link the protein's function directly to the metabolic reprogramming that is a hallmark of cancer. mdpi.com

Integrating these datasets can reveal novel connections and pathways that are not apparent from a single perspective. nih.gov For example, a multi-omics approach could elucidate how genomic alterations in a cancer cell lead to overexpression of 24p3 (transcriptomics), which then alters the cellular proteome and ultimately shifts the metabolic state (metabolomics) to favor tumor growth and survival.

Role in Non-Canonical Oncogenic Processes and Cellular Stress Responses (e.g., ferroptosis)

Future academic inquiry should also focus on the role of 24p3 in non-canonical oncogenic processes and its involvement in cellular stress responses, particularly ferroptosis. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Given that the central function of 24p3 is the transport and regulation of intracellular iron, it is uniquely positioned to influence this process. nih.govmdpi.com

The dual function of 24p3 in iron handling suggests it could have a similarly dual role in regulating ferroptosis:

By delivering iron into cancer cells, holo-24p3 could potentially increase their sensitivity to ferroptosis-inducing agents, as higher intracellular iron levels can catalyze the lipid peroxidation that drives this cell death pathway. mdpi.com

Conversely, by removing iron from the cell, apo-24p3 might protect cancer cells from ferroptosis, allowing them to survive under conditions of high oxidative stress. nih.gov

Q & A

Q. What experimental approaches are used to detect and quantify 24p3 protein in biological samples?

The 24p3 protein (also known as Lipocalin-2 or NGAL) is commonly quantified using ELISA kits validated for species-specific detection. For example, recombinant mouse 24p3 protein can be measured in serum, plasma, or cell culture supernatants using antibodies targeting its unique epitopes (e.g., UniProt ID P11672 for murine LCN2). Standard curves must be generated with purified 24p3 protein to ensure linearity and sensitivity . Western blotting with anti-LCN2 antibodies (e.g., recognizing the ~25 kDa band) is also employed, but requires validation via knockdown controls to confirm specificity .

Q. How is the structural classification of 24p3 protein determined, and what functional domains are critical for its activity?

24p3 belongs to the lipocalin family, characterized by an eight-stranded β-barrel structure that binds small hydrophobic molecules. Its iron-binding capacity is mediated by conserved residues in the calyx domain, which coordinates siderophores like enterobactin. Structural studies using X-ray crystallography or homology modeling (e.g., based on PDB templates) are critical for mapping ligand-binding sites and mutational hotspots . For example, mutagenesis of residues 33–54 and 123–136 in the human homolog (hNGAL) disrupts target affinity .

Q. What are the primary cellular models for studying 24p3 protein function?

L929 mouse fibroblast cells are a well-established model for 24p3 functional studies. These cells exhibit dose-dependent reductions in viability (e.g., 60–70% loss at 10 µM 24p3 over 72 hours) and increased ROS production upon treatment, validated via Trypan blue exclusion and fluorescent ROS probes . Primary hepatocytes or cancer cell lines (e.g., colorectal adenocarcinoma models) are also used to investigate 24p3’s role in iron homeostasis and tumor progression .

Advanced Research Questions

Q. How do researchers resolve contradictions in 24p3 mRNA stability versus protein expression under inflammatory stimuli?

While IL-17 does not alter 24p3 mRNA stability in murine models (as shown via actinomycin D chase assays), protein expression may still increase due to translational regulation or post-transcriptional modifications. Parallel experiments measuring mRNA half-life (via qRT-PCR) and protein synthesis (via pulse-chase labeling or ribopuromycylation) are recommended to dissect these mechanisms. Contradictions may arise from cell type-specific responses or differences in stimulus duration .

Q. What methodologies identify 24p3’s role in cancer metastasis, and how are conflicting findings addressed?

Transcriptomic profiling (e.g., RNA-seq) of clinical samples reveals 24p3 upregulation in aggressive cancers like hepatocellular carcinoma (HCC) and colorectal adenocarcinoma (e.g., 3.16-fold increase in adenoma vs. adenocarcinoma ). However, its pro- or anti-tumor effects depend on context. To resolve discrepancies, researchers employ conditional knockout models (e.g., Lcn2<sup>−/−</sup> mice) paired with orthotopic tumor assays and iron chelation studies to isolate 24p3’s iron-shuttling function from other pathways .

Q. How is receptor-mediated endocytosis of 24p3 characterized, and what are the technical pitfalls?

24p3 internalization in L929 cells occurs via clathrin-dependent endocytosis, validated using inhibitors like chlorpromazine or dynasore. Fluorescently labeled 24p3 (e.g., Alexa Fluor 647 conjugate) and live-cell imaging track uptake kinetics. A common pitfall is non-specific binding; controls with scrambled protein or receptor-blocking antibodies (e.g., anti-24p3 receptor) are essential to confirm specificity .

Q. What computational tools predict 24p3’s interactome, and how are predictions experimentally validated?

Machine learning tools like DeepGOPlus and FFPred predict 24p3’s involvement in iron ion binding (GO:0005506) and defense response to bacteria (GO:0042742). These predictions are tested via co-immunoprecipitation (Co-IP) with putative partners (e.g., MMP-9) or functional assays in infection models (e.g., bacterial growth inhibition in iron-limited media) . Cross-species homology (e.g., murine vs. human LCN2) must be considered to avoid false positives .

Methodological Considerations

Q. How are 24p3 knockout models validated for functional studies?

CRISPR-Cas9-mediated Lcn2 knockout in mice is confirmed via genotyping (PCR of tail DNA) and phenotyping (e.g., urinary iron loss in Lcn2<sup>−/−</sup> models). Tissue-specific expression is assessed using RNAscope or immunohistochemistry with anti-LCN2 antibodies. Rescue experiments with recombinant 24p3 protein (e.g., 1–10 µM) verify phenotype reversibility .

Q. What statistical frameworks address heterogeneity in 24p3 expression across tumor samples?

Single-cell RNA-seq and spatial transcriptomics dissect intratumoral heterogeneity. For bulk RNA-seq data, non-parametric tests (e.g., Mann-Whitney U) compare 24p3 expression between tumor subtypes, while Cox regression models evaluate its prognostic value. Batch effects are minimized using RUV-seq or ComBat .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.